1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorobenzyl group, a benzo[d]thiazolyl moiety, and a dihydropyridine carboxamide framework, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d]thiazolyl moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with a hydroxyl group on the intermediate compound.
Construction of the dihydropyridine ring: This can be accomplished via a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Coupling of the benzo[d]thiazolyl and dihydropyridine moieties: This final step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of the pyridine derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: For studying the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: For investigating the biological activity and mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazolyl moiety may play a crucial role in binding to the active site of the target, while the dihydropyridine ring may modulate the compound’s overall activity and selectivity. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds
Uniqueness
1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-8-9-17-18(11-13)29-21(23-17)24-19(26)15-6-4-10-25(20(15)27)28-12-14-5-2-3-7-16(14)22/h2-11H,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPPWFIHUOOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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